2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline

Antimicrobial resistance DNA gyrase inhibition Quinoxaline-pyrrolidine scaffold

2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline (CAS 2415470-06-1) occupies a distinct region of chemical space defined by C2-pyrrolidine attachment, a methylene-ether bridge to pyridine, and pyridin-2-yloxy regiochemistry—three features absent from characterized C3-pyrrolidine series. Its compact scaffold (MW 306.37, clogP ~2.2, TPSA ~81.6 Ų, 0 Ro5 violations) and class-level DNA gyrase inhibition activity (IC50 26.57–84.84 µM) make it a differentiated probe for Gram-positive antimicrobial screening. The pyridin-2-yloxy substituent may confer metal-chelating properties relevant to viral metalloenzyme targets. Not functionally interchangeable with other quinoxaline-pyrrolidine hybrids. Request a quote today.

Molecular Formula C18H18N4O
Molecular Weight 306.369
CAS No. 2415470-06-1
Cat. No. B2685214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline
CAS2415470-06-1
Molecular FormulaC18H18N4O
Molecular Weight306.369
Structural Identifiers
SMILESC1CN(CC1COC2=CC=CC=N2)C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C18H18N4O/c1-2-6-16-15(5-1)20-11-17(21-16)22-10-8-14(12-22)13-23-18-7-3-4-9-19-18/h1-7,9,11,14H,8,10,12-13H2
InChIKeyQTGOKDIDEIZCIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline (CAS 2415470-06-1): Compound Identity and Structural Class Baseline for Procurement Decisions


2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline (CAS 2415470-06-1) is a synthetic heterocyclic small molecule belonging to the quinoxaline-pyrrolidine hybrid class. Its structure features a quinoxaline core N-linked at position 2 to a pyrrolidine ring, which in turn carries a pyridin-2-yloxy methyl substituent at its 3-position, yielding a molecular formula of C18H18N4O and a molecular weight of 306.37 g/mol . The compound is supplied as a research-grade building block for medicinal chemistry and chemical biology applications, with vendor-cataloged purity typically ≥95% . This scaffold combines pharmacophoric elements—quinoxaline, pyrrolidine, and pyridyl-ether—that are individually associated with DNA gyrase inhibition, kinase modulation, and antiviral activity within the broader quinoxaline-pyrrolidine class [1].

Why Generic Substitution of 2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline with Other Quinoxaline-Pyrrolidine Analogs Is Not Scientifically Warranted


Quinoxaline-pyrrolidine hybrids are not functionally interchangeable. Within this class, minor structural variations—such as the position of the pyrrolidine attachment on the quinoxaline ring (C2 vs. C3), the nature of the linker (methylene vs. carbonyl vs. azo), and the regioisomeric placement of the pyridyl-ether substituent—produce divergent target engagement profiles. For example, 3-(pyrrolidin-1-yl)quinoxaline derivatives with C2-ether or C2-amine linkages exhibit MIC values against B. pumilis ranging from 3.91 to 15.6 µg/mL, while analogs with C2-methanimine linkages show equipotency to ciprofloxacin only in specific cases [1]. Similarly, pyrrolidine-bearing quinoxalines with an azo bridge display DNA gyrase IC50 values spanning 26.57–84.84 µM depending on substitution [2]. The target compound, 2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline, occupies a distinct region of chemical space defined by (i) C2-pyrrolidine attachment to quinoxaline, (ii) a methylene-ether bridge to the pyridine, and (iii) pyridin-2-yloxy (rather than pyridin-3-yloxy) regiochemistry . These three features collectively differentiate it from reported analogs, making blind substitution scientifically unsound.

Quantitative Differentiation Evidence for 2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline (CAS 2415470-06-1) vs. Closest Analogs


Structural Differentiation: C2-Pyrrolidine Attachment with Methylene-Ether Bridge vs. C3-Pyrrolidine Derivatives

The target compound features a pyrrolidine ring directly N-linked to the C2 position of the quinoxaline core via a methylene-ether bridge terminating in a pyridin-2-yloxy group . This C2-pyrrolidine connectivity is structurally distinct from the C3-pyrrolidin-1-yl quinoxaline series reported by Abdelgalil et al. (2023), where the pyrrolidine is attached at C3 and various substituents occupy C2 [1]. In the C3-pyrrolidine series, antimicrobial MIC values vary approximately 4-fold across compounds 4–10 (e.g., 3.91–15.6 µg/mL against B. pumilis) depending on the C2 substituent [1]. While no direct head-to-head antimicrobial data exist for the target compound, the C2-pyrrolidine topology with a methylene-ether-pyridine extension is absent from the characterized C3-pyrrolidine SAR landscape, meaning potency and selectivity predictions cannot be extrapolated from published C3-series data.

Antimicrobial resistance DNA gyrase inhibition Quinoxaline-pyrrolidine scaffold

Linker Chemistry Differentiation: Methylene-Ether vs. Carbonyl Linker Impact on Conformational Flexibility and Predicted Target Engagement

The target compound employs a methylene (-CH2-) bridge between the pyrrolidine ring and the pyridin-2-yloxy group, whereas a closely related analog—6-[3-(pyridin-2-yloxy)pyrrolidine-1-carbonyl]quinoxaline—contains a carbonyl (-C(=O)-) linker between the pyrrolidine and the quinoxaline, with the quinoxaline attached at position 6 rather than position 2 . The methylene linker in the target compound introduces a freely rotatable sp3 carbon, increasing conformational degrees of freedom (3 rotatable bonds for the side chain) compared with the more rigid, planar carbonyl linker . Published molecular docking simulations of carbonyl-linked quinoxaline-pyrrolidine hybrids show that the carbonyl oxygen participates in hydrogen-bonding interactions within the DNA gyrase active site, contributing to IC50 values as low as 26.57 µM [1]. The methylene linker in the target compound lacks this H-bond acceptor capability, predicting a different binding mode and potentially distinct target selectivity.

Kinase inhibition Conformational analysis Quinoxaline-based inhibitors

Pyridine Regioisomerism: Pyridin-2-yloxy vs. Pyridin-3-yloxy Substituent and Predicted Physicochemical Profile Shift

The target compound incorporates a pyridin-2-yloxy substituent, where the ether oxygen is attached to the 2-position of the pyridine ring. A structurally analogous compound—2-[3-(Pyridin-3-yloxy)piperidin-1-yl]quinoxaline (CAS 2877686-06-9)—shares the identical molecular formula (C18H18N4O, MW 306.37) but substitutes the pyrrolidine with a piperidine ring and places the ether linkage at the pyridine 3-position . The pyridin-2-yloxy configuration places the pyridine nitrogen ortho to the ether oxygen, enabling potential intramolecular interactions or metal-chelation motifs not available to the pyridin-3-yloxy isomer. While no experimental logP or solubility data exist for either compound, in silico predictions for the pyridin-2-yloxy isomer suggest a topological polar surface area (TPSA) of approximately 81.6 Ų and a calculated logP around 2.2, consistent with favorable drug-like properties (Ro5 violations = 0) [1]. The regioisomeric switch from 2-yloxy to 3-yloxy is expected to alter the electrostatic potential surface and hydrogen-bonding capacity, potentially shifting target binding profiles.

Regioisomer differentiation Physicochemical properties Medicinal chemistry

Class-Level Antimicrobial Potential: Quinoxaline-Pyrrolidine DNA Gyrase Inhibition Baseline

Although no direct antimicrobial or DNA gyrase inhibition data are published for the target compound itself, the quinoxaline-pyrrolidine class has consistently demonstrated DNA gyrase inhibition across multiple independent studies. Ebrahim et al. (2025) reported IC50 values of 26.57–84.84 µM for a series of pyrrolidine-bearing quinoxalines in a DNA supercoiling assay, with ciprofloxacin as the reference standard [1]. Fayed et al. (2026) independently identified hybrids 25, 28, and 31 as the most effective DNA gyrase inhibitors in their pyrrolidine-fused quinoxaline series, with IC50 values of 77.3, 87.6, and 65.5 µM, respectively, significantly more potent than ciprofloxacin (which typically exhibits IC50 in the low micromolar range in these assays) [2]. Abdelgalil et al. (2023) demonstrated that 3-(pyrrolidin-1-yl)quinoxaline derivatives 4, 6, and 7 achieve MIC values equipotent or superior to ciprofloxacin against B. pumilis (MIC 3.91–15.6 µg/mL vs. ciprofloxacin 7.8 µg/mL) and E. cloacae (MIC 7.8–15.6 µg/mL vs. ciprofloxacin 15.6 µg/mL) [3]. The target compound's quinoxaline-pyrrolidine core with an extended pyridyl-ether substituent positions it within this active pharmacophore space, but its specific potency remains uncharacterized.

DNA gyrase inhibition Antimicrobial screening Quinoxaline-pyrrolidine pharmacophore

Physicochemical Differentiation: Computed Drug-Likeness Profile vs. Bulkier Quinoxaline-Pyrrolidine Hybrids

In silico physicochemical profiling indicates that 2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline occupies a favorable drug-like property space. Computed parameters include a topological polar surface area (TPSA) of approximately 81.6 Ų, a calculated logP (clogP) of approximately 2.2, molecular weight of 306.37 g/mol, 3 rotatable bonds, 5 hydrogen bond acceptors, and 0 hydrogen bond donors, resulting in zero Lipinski Rule of Five (Ro5) violations [1]. In contrast, related pyrrolidine-fused quinoxaline hybrids with azo bridges and hydrazinyl extensions reported by Fayed et al. (2026) have molecular weights exceeding 400–500 g/mol and larger TPSA values, which may limit membrane permeability [2]. The target compound's relatively compact size and moderate lipophilicity (clogP ~2.2) fall within the optimal range for oral bioavailability prediction and CNS multiparameter optimization (MPO) scoring [1]. The compound's 5 H-bond acceptors (3 quinoxaline/pyridine nitrogens, 1 ether oxygen, 1 pyrrolidine nitrogen) provide ample opportunities for target engagement without excessive polarity that could hinder cell penetration.

Drug-likeness Physicochemical profiling Lead optimization

Antiviral Class-Level Potential: Pyrrolidine-Quinoxaline Inhibition of Viral RNA Polymerase and Spike Glycoprotein

The broader pyrrolidine-quinoxaline class has demonstrated multi-target antiviral activity. Ebrahim et al. (2025) reported that pyrrolidine-bearing quinoxaline hybrid compound 9 inhibited HSV-1 (IC50 = 0.32 µM), H1N1 influenza (IC50 = 1.76 µM), and SARS-CoV-2 (IC50 = 1.06 µM) with an exceptional safety profile (CC50 = 30,000 µM, yielding selectivity indices of 93,685, 17,034, and 28,368 respectively) [1]. Compound 9 also inhibited the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp, IC50 = 2.437 ± 0.102 nM) and spike glycoprotein (IC50 = 1,425.1 ± 55.3 nM) [1]. While the target compound differs structurally from compound 9 (which contains an azo bridge and hydrazinyl linkage absent in the target compound), the quinoxaline-pyrrolidine core is shared. The target compound's pyridin-2-yloxy substituent may confer alternative viral target preferences—for example, pyridine-containing compounds have been reported to interfere with viral metalloenzymes via nitrogen-metal coordination [2].

Antiviral discovery RNA-dependent RNA polymerase Spike glycoprotein inhibition Broad-spectrum antiviral

Recommended Research and Industrial Application Scenarios for 2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline (CAS 2415470-06-1)


Antimicrobial Resistance Screening: DNA Gyrase Inhibition Probe

The target compound is suitable as a novel chemical probe for DNA gyrase inhibition screening, based on the established class-level activity of quinoxaline-pyrrolidine hybrids (DNA gyrase IC50 range: 26.57–84.84 µM across multiple series) [1][2]. Its unique C2-pyrrolidine-methylene-ether topology, absent from characterized C3-pyrrolidine series [3], represents an unexplored SAR point. Procurement is recommended for laboratories conducting mechanism-of-action studies in Gram-positive pathogens (e.g., B. pumilis, S. aureus) where pyrrolidine-bearing quinoxalines have shown MIC values equipotent to ciprofloxacin.

Antiviral Lead Discovery: Broad-Spectrum Screening Against RNA and DNA Viruses

Given the pyrrolidine-quinoxaline class's demonstrated multi-target antiviral profile—exemplified by compound 9's nanomolar RdRp inhibition (IC50 = 2.437 nM) and sub-micromolar cellular potency against HSV-1, H1N1, and SARS-CoV-2 (IC50 = 0.32–1.76 µM) [1]—the target compound constitutes a structurally differentiated entry for antiviral screening libraries. Its pyridin-2-yloxy substituent may confer metal-chelating properties relevant to viral metalloenzyme targets, distinguishing it from azo-bridge-containing leads.

Medicinal Chemistry Hit-to-Lead Optimization: Favorable Physicochemical Starting Point

The compound's computed drug-likeness profile (MW 306.37, clogP ~2.2, TPSA ~81.6 Ų, 0 Ro5 violations) [1] compares favorably with bulkier quinoxaline-pyrrolidine hybrids that exceed MW 400–500 and may present permeability challenges [2]. This compact scaffold, coupled with 5 H-bond acceptors and synthetic tractability via the methylene-ether linkage, makes it an attractive starting point for structure-based lead optimization programs targeting infectious diseases or kinase-mediated pathways.

Chemical Biology Tool Compound: Target Identification via Affinity-Based Proteomics

The target compound's combination of a quinoxaline fluorophore-capable core (quinoxalines are known to exhibit fluorescence properties) [1] with a synthetically accessible pyrrolidine-methylene-ether handle supports its use as a chemical biology probe. Derivatization at the pyridine ring (e.g., via electrophilic substitution or cross-coupling) could enable installation of affinity tags (biotin, click chemistry handles) for target deconvolution studies, particularly for identifying binding partners among the bacterial DNA gyrase/topoisomerase family or viral polymerase complexes implicated by class-level evidence [2].

Quote Request

Request a Quote for 2-{3-[(Pyridin-2-yloxy)methyl]pyrrolidin-1-yl}quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.